Germin A
Description
Germin A is a glycoprotein first identified in germinating wheat (Triticum aestivum) as a molecular marker for early embryo development . It belongs to the cupin superfamily, characterized by a conserved β-barrel core structure and manganese-binding sites . This compound exhibits oxalate oxidase (OxO) activity, catalyzing the degradation of oxalate into CO₂ and H₂O₂, which plays roles in plant defense, lignification, and stress signaling . Structurally, it forms a homohexamer or homopentamer with remarkable resistance to proteases and thermal denaturation .
Germin-like proteins (GLPs), evolutionarily related to this compound, share sequence homology but exhibit functional diversity. For example, GLPs in dicots often lack OxO activity but may possess superoxide dismutase (SOD) activity . This compound and GLPs are apoplastic, glycosylated, and associated with plant cell walls, influencing developmental processes (e.g., embryogenesis, tuberization) and stress responses (e.g., pathogen resistance, heavy metal tolerance) .
Properties
CAS No. |
82220-61-9 |
|---|---|
Molecular Formula |
C82H56O52 |
Molecular Weight |
1873.3 g/mol |
IUPAC Name |
(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C82H56O52/c83-26-1-16(2-27(84)47(26)95)71(112)129-67-65-39(14-122-74(115)19-7-31(88)50(98)57(105)41(19)43-21(76(117)127-65)9-33(90)52(100)59(43)107)125-81(69(67)131-72(113)17-3-28(85)48(96)29(86)4-17)133-73(114)18-5-30(87)49(97)38(6-18)124-64-25(13-37(94)56(104)63(64)111)80(121)134-82-70-68(130-78(119)23-11-35(92)54(102)61(109)45(23)46-24(79(120)132-70)12-36(93)55(103)62(46)110)66-40(126-82)15-123-75(116)20-8-32(89)51(99)58(106)42(20)44-22(77(118)128-66)10-34(91)53(101)60(44)108/h1-13,39-40,65-70,81-111H,14-15H2 |
InChI Key |
ODXMIHPUPFEYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)OC6C(C(C7C(O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Germin A involves the extraction and purification from plant tissues. The process typically includes homogenization of plant material, followed by centrifugation to remove debris. The supernatant is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves cloning the gene encoding this compound into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism produces this compound, which is subsequently purified using affinity chromatography .
Chemical Reactions Analysis
Design of Experiments (DoE)
DoE is a systematic approach to identify critical reaction parameters and optimize yields. For example, in the synthesis of 3,4-dihydroxymandelic acid, full factorial DoE designs were used to study factors like glyoxylic acid concentration, temperature, and base equivalents, leading to improved selectivity and yield .
Kinetic Modeling
Kinetic studies determine reaction orders and mechanisms. In the alkylation of indolphenol (16 ) with chloropyrrolidine (17 ), initial assumptions of second-order kinetics were disproven. Instead, first-order kinetics revealed a two-step mechanism involving azetidinium ion formation (19 ), which guided solvent and base optimization .
Precipitation Reactions
Spectator ions are filtered out to isolate precipitate formation (e.g., silver iodide precipitation in double-replacement reactions) .
Oxidation-Reduction (Redox) Reactions
Involve electron transfer, such as hydrogen oxidation in combustion or fluorine reduction in hydrogen fluoride synthesis .
Nucleophilic Substitution (Sₙ1/Sₙ2)
Mechanistic studies differentiate between Sₙ1 (carbocation intermediates, non-stereospecific) and Sₙ2 (stereochemical inversion via transition states) pathways .
Challenges in Studying Biological Molecules
Biological compounds like proteins often undergo complex reactions involving:
-
Conformational changes
-
Enzymatic catalysis
-
Multimolecular interactions
These complexities require advanced techniques such as reaction progress kinetic analysis (RPKA) or computational modeling to identify rate-determining steps and optimize conditions .
Recommendations for Further Study
To analyze Germin A’s reactions, researchers could:
-
Identify reaction pathways : Use kinetic studies to determine reaction orders and intermediates.
-
Optimize conditions : Employ DoE to screen parameters like pH, temperature, or catalysts.
-
Mechanistic analysis : Combine experimental data with computational models to validate proposed pathways.
Given the absence of this compound-specific data in the provided sources, this framework applies general chemical reaction methodologies. For compound-specific insights, targeted literature searches in biochemical databases or specialized journals are recommended.
Note : The provided search results do not include this compound, so this response extrapolates methodologies from analogous studies.
Scientific Research Applications
Germin A has a wide range of applications in scientific research:
Mechanism of Action
Germin A exerts its effects through its oxalate oxidase activity. The enzyme binds to oxalate and molecular oxygen, facilitating the transfer of electrons and resulting in the production of carbon dioxide and hydrogen peroxide. The hydrogen peroxide generated acts as a signaling molecule in plants, triggering defense responses against pathogens .
Comparison with Similar Compounds
Structural and Functional Divergence
Table 1: Key Features of Germin A and GLPs
Table 2: Gene Family Diversity
Functional Specialization
- Oxalate Oxidase (OxO) Activity : Exclusive to cereal germins (e.g., wheat, barley). H₂O₂ production aids in lignin polymerization during pathogen attacks .
- SOD Activity : GLPs in Arabidopsis and legumes scavenge superoxide radicals, mitigating oxidative stress .
- Developmental Roles : GERMIN3 in potato accelerates tuberization and sprouting, linking GLPs to meristem regulation .
Evolutionary Insights
Phylogenetic analyses reveal that germin genes cluster into monocot-specific and dicot-specific clades, with soybean GmGER genes forming a distinct lineage . Structural conservation (e.g., β-barrel core) contrasts with functional divergence due to gene duplication and neofunctionalization . For instance, while cereal germins retained OxO activity, GLPs in dicots evolved roles in abiotic stress tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
